3/'alpha-galactosyl-N-acetyllactosamine
Description
Defining the Alpha-Gal Epitope: Structural Context within Complex Glycans
The alpha-Gal epitope is a specific carbohydrate structure with the chemical notation Galα1-3Galβ1-4GlcNAc-R. frontiersin.orgnih.gov This trisaccharide consists of a galactose molecule linked in an alpha-1,3 linkage to the terminal galactose of N-acetyllactosamine (Galβ1-4GlcNAc). frontiersin.orgnih.govfrontiersin.org N-acetyllactosamine itself is a disaccharide composed of galactose and N-acetylglucosamine. wikipedia.org
This epitope is typically found as a terminal structure on N-linked and O-linked glycans of glycoproteins and on glycolipids. frontiersin.orgsussex-research.comnih.gov These complex carbohydrate chains are anchored to proteins and lipids on the cell surface of most non-primate mammals. sussex-research.comnih.gov The synthesis of the alpha-Gal epitope is catalyzed by the enzyme α1,3-galactosyltransferase (α1,3GT), which transfers a galactose molecule from a donor to the N-acetyllactosamine acceptor. frontiersin.orgfrontiersin.orgwikipedia.org
| Component Monosaccharide | Linkage |
| α-Galactose | α1,3 |
| β-Galactose | β1,4 |
| N-Acetylglucosamine | - |
Table 1: Structural components and linkages of the Alpha-Gal epitope.
Historical Perspectives on its Discovery and Initial Characterization
The journey to understanding the alpha-Gal epitope has been a gradual process built upon decades of research in immunology and glycobiology. The concept of carbohydrate antigens was established early in the 20th century. While a precise timeline for the discovery of this specific trisaccharide is complex, key milestones in related fields laid the groundwork.
Initial research into blood group antigens and the immunogenicity of animal cells in humans hinted at the existence of powerful carbohydrate xenoantigens. It was in the latter half of the 20th century that the specific structure of the alpha-Gal epitope was elucidated and its widespread presence in non-primate mammals was documented. frontiersin.org The enzyme responsible for its synthesis, α1,3-galactosyltransferase, was subsequently identified and characterized. frontiersin.orgwikipedia.org A pivotal moment in understanding its clinical relevance came with the investigation into hyperacute rejection in xenotransplantation, where the alpha-Gal epitope was identified as the primary immunological barrier. frontiersin.orgnih.gov More recently, the discovery of the link between tick bites, IgE to alpha-Gal, and delayed anaphylaxis to red meat has opened up new avenues of research into this fascinating molecule. frontiersin.org
Properties
CAS No. |
186766-48-3 |
|---|---|
Molecular Formula |
C20H35NO16 |
Molecular Weight |
545.491 |
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C20H35NO16/c1-6(26)21-11-18(37-20-16(33)15(32)13(30)9(4-24)35-20)14(31)10(5-25)34-19(11)36-17(8(28)3-23)12(29)7(27)2-22/h2,7-20,23-25,27-33H,3-5H2,1H3,(H,21,26)/t7-,8+,9+,10+,11+,12+,13-,14+,15-,16+,17+,18+,19-,20+/m0/s1 |
InChI Key |
LNFZEUZCCFINNM-HVLFTYSKSA-N |
SMILES |
CC(=O)NC1C(C(C(OC1OC(C(CO)O)C(C(C=O)O)O)CO)O)OC2C(C(C(C(O2)CO)O)O)O |
Synonyms |
3/'alpha-galactosyl-N-acetyllactosamine |
Origin of Product |
United States |
Biosynthesis and Enzymology of 3 Alpha Galactosyl N Acetyllactosamine
Core Enzymatic Machinery: N-Acetyllactosaminide 3-Alpha-Galactosyltransferase (EC 2.4.1.87)
The key enzyme responsible for the creation of the alpha-Gal epitope is N-acetyllactosaminide 3-alpha-galactosyltransferase (EC 2.4.1.87), commonly known as alpha-1,3-galactosyltransferase (α1,3GT). wikipedia.org This enzyme belongs to the family of glycosyltransferases, specifically the hexosyltransferases. wikipedia.org It catalyzes the transfer of a galactose molecule from a donor substrate, UDP-galactose, to an acceptor substrate, specifically a terminal beta-D-galactosyl-(1->4)-beta-N-acetyl-D-glucosaminyl-R structure (N-acetyllactosamine). wikipedia.orgcreative-enzymes.com The resulting chemical reaction creates an alpha-D-galactosyl-(1->3)-beta-D-galactosyl-(1->4)-beta-N-acetylglucosaminyl-R structure, releasing UDP. wikipedia.org This enzyme is a resident of the Golgi apparatus, a cellular organelle central to the modification and sorting of proteins and lipids. nih.govoup.com
The catalytic activity of alpha-1,3-galactosyltransferase (α1,3GT) is characterized by a "retaining" mechanism, meaning the anomeric configuration of the transferred galactose is the same as in the donor substrate, UDP-α-galactose. nih.gov Structural and calorimetric binding studies have revealed that the enzyme follows an obligatory ordered binding mechanism. nih.gov The donor substrate, UDP-galactose, must bind first, inducing a conformational change in the enzyme that creates the binding site for the acceptor substrate, N-acetyllactosamine. nih.govrcsb.org UDP itself plays a direct role in binding the acceptor molecule. nih.gov
The enzyme demonstrates strict substrate specificity. It acts on terminal N-acetyllactosamine (Galβ1,4GlcNAc) residues found on glycoproteins and glycolipids. nih.govexpasy.org However, it cannot utilize substrates where the N-acetyllactosamine is modified, for instance, by fucosylation. expasy.org The recognition of the donor substrate is also highly specific. While the enzyme can bind UDP-glucose, the altered sugar configuration leads to non-covalent complexes after the cleavage of the monosaccharide-UDP bond, suggesting that a distorted conformation of UDP-galactose may be crucial for the catalytic process. nih.gov Key amino acid residues, including a highly conserved DXD motif (Asp-X-Asp), are characteristic of this enzyme family and are critical for catalysis, likely involved in coordinating the required Mn2+ cofactor and interacting with the UDP-galactose donor. oup.com The residue E317 has been proposed as the likely catalytic nucleophile involved in the galactose transfer. nih.gov
The expression and activity of the alpha-1,3-galactosyltransferase (α1,3GT) gene are subject to precise molecular regulation. In humans and Old World primates, the gene for α1,3GT has become an inactive pseudogene, which explains the absence of the alpha-Gal epitope in these species. nih.gov Studies have shown that while a complete gene is present in the human genome on chromosome 9, its transcription is prematurely terminated due to a strong stop signal within an intron. nih.gov This results in truncated, enzymatically inactive transcripts. nih.gov
In mammals that do express a functional enzyme, its expression can be regulated at the transcriptional level. For example, research on mouse teratocarcinoma cells demonstrated that treatment with all-trans-retinoic acid leads to a significant, transcriptionally regulated increase in the steady-state levels of mRNA for α1,3GT. nih.gov This increase in gene expression corresponds to a rise in enzyme activity and results in the increased alpha-galactosylation of cell surface glycoproteins, such as laminin (B1169045). nih.gov This regulatory mechanism highlights how cellular differentiation processes can alter the glycan profile of a cell by modulating the expression of key glycosyltransferases. nih.gov The activity of glycosyltransferases is also generally regulated by factors like the availability of donor and acceptor substrates within the Golgi apparatus and post-translational modifications. nih.gov
The three-dimensional structure of the catalytic domain of bovine alpha-1,3-galactosyltransferase (α1,3GT) provides significant insight into its function. The enzyme has a globular shape with an α/β fold, featuring a central mixed twisted β-sheet surrounded by alpha-helices. nih.gov A notable feature is a narrow cleft on one face of the protein, which houses the active site. nih.gov
The structure shares a UDP-binding domain with other glycosyltransferases. nih.gov Crystal structures of α1,3GT in complex with its substrates have illuminated the binding process. The UDP-galactose donor substrate binds within the cleft, and its interaction with the enzyme is stabilized by multiple residues, particularly within a highly conserved region from His315 to Ser318. nih.govrcsb.org The binding of the donor substrate induces a conformational change that facilitates the subsequent binding of the N-acetyllactosamine acceptor. nih.gov The structure confirms that the enzyme belongs to a larger family of α1,3-glycosyltransferases that includes the ABO histo-blood group transferases, with specific amino acid residues determining the unique substrate specificities of each enzyme within the family. nih.gov
Table 1: Structural and Functional Properties of Bovine Alpha-1,3-Galactosyltransferase (EC 2.4.1.87)
| Property | Description | References |
|---|---|---|
| Enzyme Class | Glycosyltransferase (Hexosyltransferase) | wikipedia.org |
| Fold | Globular α/β protein with a central mixed twisted β-sheet | nih.gov |
| Key Structural Feature | Narrow active site cleft; UDP-binding domain | nih.gov |
| Catalytic Mechanism | Retaining mechanism with ordered substrate binding | nih.govnih.gov |
| Cofactor | Mn2+ | nih.gov |
| Donor Substrate | UDP-galactose | wikipedia.org |
| Acceptor Substrate | Terminal N-acetyllactosamine (Galβ1,4GlcNAc-R) | nih.govexpasy.org |
| Catalytic Residues | Conserved DXD motif; E317 proposed as nucleophile | nih.govoup.com |
Metabolic Pathways Involving N-Acetyllactosamine Precursors
The synthesis of 3'-alpha-galactosyl-N-acetyllactosamine is contingent upon the availability of its precursor, the N-acetyllactosamine disaccharide. This precursor is a fundamental building block in the assembly of more complex carbohydrate structures (glycans) attached to proteins and lipids, known as glycoconjugates.
Glycosphingolipids are complex lipids that play crucial roles in cellular recognition, adhesion, and signaling. nih.gov Their biosynthesis occurs through the sequential addition of sugar residues to a ceramide base, a process catalyzed by specific glycosyltransferases. nih.govnih.gov Lactosylceramide, formed by the addition of galactose to glucosylceramide, is a critical branch point, serving as a precursor for four major series of glycosphingolipids, including the lacto- and neo-lacto-series. nih.govresearchgate.net
Lacto-series: The core structure that defines this series is Galβ(1,3)GlcNAcβ(1,3)Galβ(1,4)Glcβ-Cer. nih.gov
Neo-lacto-series: This series is built upon the N-acetyllactosamine structure (Galβ1,4GlcNAc) linked to lactosylceramide.
The N-acetyllactosamine unit is a key component in both pathways. Once this unit is present as the terminal structure on a growing glycosphingolipid chain, it becomes a substrate for alpha-1,3-galactosyltransferase, which adds the terminal α-1,3-linked galactose to form the alpha-Gal epitope. wikipedia.org Therefore, the biosynthesis of lacto- and neo-lacto-series glycosphingolipids is a metabolic pathway that directly provides the necessary precursors for the synthesis of 3'-alpha-galactosyl-N-acetyllactosamine. wikipedia.org
The formation of the N-acetyllactosamine precursor itself is catalyzed by the enzyme N-acetyllactosamine synthase (EC 2.4.1.90). wikipedia.orgexpasy.org This enzyme, also a galactosyltransferase located in the Golgi apparatus, facilitates the transfer of galactose from UDP-galactose to a terminal N-acetyl-D-glucosamine (GlcNAc) residue on a growing glycan chain. wikipedia.orggenome.jp The reaction forms a β-1,4 linkage between the galactose and the N-acetylglucosamine, yielding the N-acetyllactosamine disaccharide and releasing UDP. genome.jp
N-acetyllactosamine synthase is a component of the lactose (B1674315) synthase enzyme complex and is crucial for the biosynthesis of the poly-N-acetyllactosamine chains that form the backbone of many complex N-glycans on glycoproteins and glycolipids. wikipedia.orgembopress.org By synthesizing the terminal N-acetyllactosamine structure, this enzyme directly produces the acceptor substrate required by alpha-1,3-galactosyltransferase. The coordinated action of N-acetyllactosamine synthase and alpha-1,3-galactosyltransferase within the Golgi apparatus is therefore essential for the complete assembly of the alpha-Gal epitope on cell surface glycoconjugates. nih.govwikipedia.org
Table 2: Characteristics of N-Acetyllactosamine Synthase (EC 2.4.1.90)
| Property | Description | References |
|---|---|---|
| Enzyme Class | Glycosyltransferase (Galactosyltransferase) | wikipedia.org |
| Systematic Name | UDP-alpha-D-galactose:N-acetyl-D-glucosamine 4-beta-D-galactosyltransferase | genome.jp |
| Reaction | UDP-galactose + N-acetyl-D-glucosamine → UDP + N-acetyllactosamine | wikipedia.orggenome.jp |
| Cellular Location | Golgi apparatus | wikipedia.orgembopress.org |
| Function | Synthesizes N-acetyllactosamine units on glycoproteins and glycolipids | wikipedia.orgembopress.org |
| Metabolic Role | Provides the direct precursor for the alpha-1,3-galactosyltransferase reaction | wikipedia.org |
Evolutionary Trajectory of Alpha-Gal Epitope Biosynthesis in Mammalian Systems
The biosynthesis of the alpha-gal epitope, chemically known as 3'-alpha-galactosyl-N-acetyllactosamine, has a unique and well-documented evolutionary history within mammalian lineages. This trajectory is primarily defined by the presence or absence of a functional α1,3-galactosyltransferase (α1,3GT or GGTA1) gene. nih.gov The product of this gene, the α1,3GT enzyme, is responsible for synthesizing the alpha-gal epitope by adding a terminal galactose in an alpha-1,3 linkage to an N-acetyllactosamine precursor. frontiersin.orgnih.gov
The GGTA1 gene appeared early in mammalian evolution, as it is present and active in both marsupials and placental mammals, suggesting its emergence before the divergence of these two major groups over 125 million years ago. nih.gov Consequently, the alpha-gal epitope is abundantly expressed on the cell surfaces of most non-primate mammals, prosimians like lemurs, and New World monkeys (platyrrhines). nih.govnih.govresearchgate.net This widespread presence across diverse mammalian clades indicates that the gene was subject to strong purifying selection, suggesting it served a crucial physiological function for a significant portion of mammalian evolutionary history. pnas.org
A pivotal evolutionary event occurred approximately 20 to 30 million years ago, after the divergence of New World monkeys from the primate lineage that would lead to Old World monkeys, apes, and humans (catarrhines). pbs.org In the common ancestor of catarrhine primates, the GGTA1 gene was inactivated. nih.govresearchgate.net This inactivation was not a result of complete gene deletion but rather occurred through frameshift mutations, specifically single-base deletions, that led to premature stop codons in the gene's coding sequence. nih.gov The remnants of this non-functional gene persist in the genomes of humans, apes, and Old World monkeys as a pseudogene. pnas.orgpbs.org
The leading hypothesis for the selective pressure driving the loss of alpha-gal biosynthesis revolves around pathogen defense. It is proposed that an ancient pathogen, possibly an enveloped virus that acquired the alpha-gal epitope from its non-primate host, exerted significant pressure on ancestral Old World primate populations. nih.govpbs.org In this scenario, primates expressing the alpha-gal epitope would have been more susceptible to such pathogens, as their immune systems would recognize the epitope as "self" and fail to mount an effective defense. pbs.org Conversely, individuals with an inactivated GGTA1 gene would lack the epitope. This would not only make them invisible to the pathogen's potential mimicry but would also allow them to develop a robust immune response by producing antibodies against the foreign alpha-gal epitope on the pathogen's surface. nih.gov
The consequence of this gene inactivation is a fundamental immunological difference between catarrhine primates and other mammals. Humans, apes, and Old World monkeys lack the alpha-gal epitope and, as a result, naturally produce high titers of antibodies, primarily IgM, IgG, and IgA, against it. nih.govnih.gov This antibody, known as the anti-Gal antibody, is the most abundant natural antibody in humans and is thought to provide a first line of defense against zoonotic diseases from other mammals. nih.govfrontiersin.orgnih.gov This evolutionary event has modern-day implications, most notably in the context of xenotransplantation, where the presence of alpha-gal epitopes on organs from animals like pigs is a primary cause of hyperacute rejection in human recipients. nih.govresearchgate.net
While the pathogen-resistance hypothesis is compelling, some researchers suggest a more complex scenario involving evolutionary trade-offs. pnas.orgbiorxiv.org The strong conservation of the GGTA1 gene in most mammals implies that its loss might have come with certain fitness costs, potentially related to reproductive senescence. pnas.orgbiorxiv.org It has been proposed that alternative glycosylation pathways may have evolved in catarrhines to compensate for the loss of the α1,3GT enzyme's function before the gene's inactivation could become fixed in the population. pnas.org
The table below summarizes the distribution of the functional GGTA1 gene and the corresponding expression of the alpha-gal epitope across various mammalian groups, illustrating the clear evolutionary divergence of Old World primates.
| Mammalian Group | Representative Animals | Functional GGTA1 Gene Status | Alpha-Gal Epitope Expression |
| Non-Primate Mammals | Pigs, Cows, Mice, Whales, Kangaroos | Active | Present |
| Prosimians | Lemurs | Active | Present |
| New World Monkeys | Marmosets, Capuchins | Active | Present |
| Old World Monkeys | Macaques, Baboons | Inactivated (Pseudogene) | Absent |
| Apes | Chimpanzees, Gorillas, Orangutans | Inactivated (Pseudogene) | Absent |
| Humans | Homo sapiens | Inactivated (Pseudogene) | Absent |
Synthetic Methodologies for 3 Alpha Galactosyl N Acetyllactosamine and Glycosidic Analogs
Chemoenzymatic Synthesis Strategies
Chemoenzymatic methods leverage the high specificity of enzymes to achieve complex glycosylations that are difficult to control through purely chemical means.
The primary enzyme responsible for synthesizing the α-Gal epitope is α1,3-galactosyltransferase (α1,3GT). oup.comnih.gov This enzyme, which resides in the Golgi apparatus in non-primate mammals, catalyzes the transfer of a galactose unit from a sugar donor to an acceptor molecule. nih.govspandidos-publications.com Recombinant versions of α1,3GT, often produced in systems like the yeast Pichia pastoris or from sources like marmoset monkeys, are instrumental in this process. oup.com
The enzymatic reaction involves the transfer of galactose from the activated sugar donor, uridine (B1682114) diphosphate (B83284) galactose (UDP-Gal), to a terminal N-acetyllactosamine (LacNAc) residue (Galβ1-4GlcNAc-R) on a glycoprotein (B1211001) or glycolipid. spandidos-publications.comfrontiersin.org To make the LacNAc acceptor available on many cell surfaces, pre-treatment with neuraminidase is often required to remove terminal sialic acid residues. nih.govfrontiersin.org This methodology has been successfully used to express α-Gal epitopes on various surfaces, including human tumor cells and viral envelopes, for vaccine development. oup.comnih.gov The recombinant α1,3GT can be engineered to lack transmembrane domains, ensuring its solubility and activity without detergents that could compromise the integrity of cell membranes. oup.com
| Component | Description | Source/Example | Reference |
|---|---|---|---|
| Enzyme | Catalyzes the transfer of galactose to the acceptor. | Recombinant α1,3-galactosyltransferase (rα1,3GT) from marmoset, produced in Pichia pastoris. | oup.com |
| Sugar Donor | Provides the galactose unit for transfer. | Uridine diphosphate galactose (UDP-Gal). | nih.govfrontiersin.org |
| Acceptor Substrate | The molecule to which galactose is attached. | N-acetyllactosamine (Galβ1-4GlcNAc-R) termini on glycoconjugates. | frontiersin.org |
| Pre-treatment Enzyme (Optional) | Exposes the acceptor substrate by removing terminal sugars. | Neuraminidase to remove sialic acid. | nih.gov |
A significant barrier to the large-scale enzymatic synthesis of oligosaccharides is the high cost of nucleotide sugar donors like UDP-Gal. nih.govnih.gov To overcome this, in situ regeneration cycles have been developed. These systems use enzyme cascades to continuously resynthesize the nucleotide sugar from less expensive precursors and the nucleotide byproduct (e.g., UDP) generated during the glycosyltransferase reaction. nih.govresearchgate.net This approach not only reduces costs but also prevents the accumulation of byproducts that can inhibit the glycosyltransferase. nih.gov
Several strategies for UDP-Gal regeneration exist:
Salvage Pathways: These pathways utilize enzymes like pyruvate (B1213749) kinase or polyphosphate kinases to re-phosphorylate the nucleotide byproduct. researchgate.net
Sucrose (B13894) Synthase: A notable advancement involves using sucrose synthase, a reversible glycosyltransferase, to regenerate nucleotide sugars directly from sucrose, an inexpensive and abundant substrate. nih.gov
Multi-Enzyme Systems: A common cycle for UDP-Gal regeneration involves four enzymes: a β1,4-galactosyltransferase (to consume the UDP-Gal), a pyruvate kinase (to regenerate UTP from UDP), a UDP-Glc pyrophosphorylase (to form UDP-Glc), and a UDP-Glc 4'-epimerase (to convert UDP-Glc to UDP-Gal). sci-hub.se
These regeneration cycles are crucial for making the chemoenzymatic synthesis of glycoconjugates economically viable for industrial applications. nih.govresearchgate.net
| Enzyme | Source Organism | Function in Cycle | Reference |
|---|---|---|---|
| β1-4 galactosyltransferase | Human milk | Synthesizes LacNAc, producing UDP. | sci-hub.se |
| Sucrose synthase | Rice grains | Generates UDP-Glc from sucrose and UDP. | sci-hub.se |
| UDP-Glc 4′-epimerase | S. cerevisiae | Converts UDP-Glc into UDP-Gal for the main reaction. | sci-hub.se |
Chemical Synthesis Routes for N-Acetyllactosamine Derivatives and Oligomers
While enzymatic methods offer high specificity, purely chemical synthesis remains a powerful tool for creating N-acetyllactosamine (LacNAc) and its oligomers. nih.gov These methods often involve multiple steps of protection and deprotection to achieve the desired stereochemistry and linkage. nih.gov
An improved Heyns rearrangement method has been used for the large-scale chemical production of LacNAc from lactulose (B1674317), which is commercially derived from lactose (B1674315). sci-hub.se This process involves reacting lactulose with benzylamine (B48309) to form a ketosyl amine, followed by N-acetylation to achieve LacNAc with a total yield of 48% on a 25-gram scale. sci-hub.se Other routes include the ozonolysis of 3-O-β-D-galactopyranosyl-D-arabinose, which produces LacNAc in a 32% yield. sci-hub.se
For the synthesis of LacNAc oligomers, a "one-pot" strategy based on the reactivity of thioglycoside building blocks has been developed. acs.orgnih.gov This programmable approach allows for the rapid assembly of larger oligosaccharides by combining different building blocks without lengthy intermediate purification steps, as demonstrated in the swift synthesis of a LacNAc octasaccharide. acs.orgnih.gov The synthesis of N-protected lactosamine donors (e.g., with Troc, Phth, or TFAc groups) from lactosamine hydrochloride is also a key strategy for building these complex structures. rsc.org
Regioselective Enzymatic Modifications of N-Acetyllactosamine
Enzymes can be used not only to build but also to selectively modify LacNAc, leading to the creation of important structural analogs.
Fucosylated versions of LacNAc are biologically significant structures. These can be synthesized using the transglycosylation activity of α-L-fucosidases. nih.gov These enzymes can transfer a fucose residue from a donor, such as p-nitrophenyl α-L-fucopyranoside, to the LacNAc acceptor. nih.gov The regioselectivity of this reaction is highly dependent on the enzyme source.
In contrast, an α-L-fucosidase from Alcaligenes sp. exhibits high regioselectivity, forming exclusively the α-L-Fuc-(1→3)-LacNAc isomer in a 54% yield. nih.gov
Similarly, α-L-fucosidases from Lactobacillus casei (AlfB and AlfC) show strict regioselectivity, producing fucosyl-α-1,3-N-acetylglucosamine and fucosyl-α-1,6-N-acetylglucosamine, respectively. nih.gov
| Enzyme Source | Product(s) Formed | Yield | Reference |
|---|---|---|---|
| Porcine Liver (α-L-fucosidase) | Mixture of (1→2), (1→3), and (1→6) fucosylated LacNAc | 13% (Overall) | nih.gov |
| Alcaligenes sp. (α-L-fucosidase) | Regioselectively forms α-L-Fuc-(1→3)-LacNAc | 54% | nih.gov |
| Lactobacillus casei (AlfB) | Exclusively forms fucosyl-α-1,3-GlcNAc | 23% conversion | nih.gov |
| Lactobacillus casei (AlfC) | Exclusively forms fucosyl-α-1,6-GlcNAc | 56% conversion | nih.gov |
While most biological systems feature type 2 LacNAc (Galβ1-4GlcNAc), the type 1 isomer (Galβ1-3GlcNAc) is also an important structural motif. The synthesis of LacNAc type 1 oligomers has been achieved for the first time using a sequential, two-enzyme approach. mdpi.comnih.govnih.gov This method combines a recombinant β1,3-galactosyltransferase (from Escherichia coli) and a β1,3-N-acetylglucosaminyltransferase (from Helicobacter pylori). mdpi.comnih.gov
Engineered Glycosyltransferases for Tailored Glycan Synthesis
The tailored synthesis of complex glycans such as 3'-alpha-galactosyl-N-acetyllactosamine, commonly known as the α-Gal epitope, often benefits from the use of engineered glycosyltransferases. nih.gov Native glycosyltransferases can present challenges in large-scale synthesis, such as low solubility and stability. oup.com Genetic and protein engineering strategies are employed to overcome these limitations, creating modified enzymes with enhanced properties for specific synthetic applications. nih.gov
Research Findings
A significant advancement in this area involves the engineering of α1,3-galactosyltransferase (α1,3GT), the enzyme responsible for synthesizing the α-Gal epitope (Galα1-3Galβ1-4GlcNAc-R) from the acceptor N-acetyllactosamine. nih.govwikipedia.org The wild-type enzyme is a transmembrane protein, which can complicate its use in vitro as it may require detergents that are detrimental to the integrity of cellular or membrane-based substrates. oup.com To address this, a soluble, recombinant α1,3-galactosyltransferase (rα1,3GT) was developed by truncating the transmembrane domain. oup.com
This engineered enzyme has been successfully produced in expression systems like Pichia pastoris. The resulting soluble rα1,3GT is highly effective for synthesizing α-Gal epitopes on membrane-bound carbohydrate chains. oup.com Research has demonstrated its utility in modifying the surface of human cells. For instance, incubation of human acute myeloid leukemia cells with rα1,3GT and the sugar donor UDP-Gal led to the synthesis of approximately 6 x 10⁶ α-Gal epitopes per cell. The specific activity of this engineered enzyme was determined to be 1.2 nM of membrane-bound α-Gal epitopes per minute per milligram of enzyme. oup.com This approach is foundational for the development of autologous tumor vaccines, where the addition of the immunogenic α-Gal epitope to tumor cells can enhance their recognition by the immune system. oup.comnih.gov
Further engineering strategies include the creation of fusion enzymes. A galactosyltransferase–epimerase fusion enzyme has been designed for the synthesis of α-Gal epitope derivatives, demonstrating how multiple catalytic activities can be combined into a single polypeptide to streamline synthetic pathways. researchgate.net
Engineered glycosyltransferases are also pivotal in chemoenzymatic systems for producing glycosidic analogs. In one such system, a recombinant α1,3-galactosyltransferase was used in conjunction with a human milk α1,3-fucosyltransferase to convert N-acetyllactosamine into a complex tetrasaccharide, Galα1-->3Galβ1-4[Fucα1-->3]-GlcNAc. nih.gov This demonstrates the capacity of engineered enzymes to work in multi-enzyme, one-pot reactions to build novel glycan structures that may serve as potential ligands for cell adhesion molecules like selectins. nih.gov
Data on Engineered Glycosyltransferases
The table below summarizes key findings related to the use of engineered glycosyltransferases in the synthesis of the α-Gal epitope and its analogs.
| Engineered Enzyme | Engineering Detail/Source | Acceptor Substrate | Synthesized Product | Key Finding/Application | Reference |
|---|---|---|---|---|---|
| Recombinant α1,3-Galactosyltransferase (rα1,3GT) | Truncated transmembrane domain; expressed in Pichia pastoris | N-acetyllactosamine on cell membranes | α-Gal epitope (Galα1-3Galβ1-4GlcNAc-R) | Highly effective for synthesizing epitopes on tumor cells for vaccine preparation. Specific activity of 1.2 nM/min/mg. | oup.com |
| Galactosyltransferase–Epimerase Fusion Enzyme | Fusion of two distinct enzyme activities into a single protein | Not specified | α-Gal epitope derivatives | Streamlines the synthetic process by combining multiple reaction steps. | researchgate.net |
| Recombinant α1,3-Galactosyltransferase | Used in a dual-enzyme chemoenzymatic system with α1,3-fucosyltransferase | N-acetyllactosamine (Galβ1-4GlcNAc) | Galα1-->3Galβ1-4[Fucα1-->3]-GlcNAc | Enables the synthesis of complex, non-charged tetrasaccharide analogs of selectin ligands. | nih.gov |
Biological Roles and Functional Implications of 3 Alpha Galactosyl N Acetyllactosamine
Glycoconjugate Presentation and Biological Localization
The presentation of 3'-alpha-galactosyl-N-acetyllactosamine on various glycoconjugates dictates its interaction with the immune system. Its widespread distribution on the cells of non-primate mammals ensures its recognition as a foreign antigen by the human immune system.
The alpha-Gal epitope is abundantly expressed on both glycoproteins and glycolipids on the cell surfaces of non-primate mammals. nih.govnih.gov It is one of the most plentiful carbohydrate epitopes in these species, capping the N-glycans of a vast array of proteins and being a component of various glycolipids. nih.govfrontiersin.org The synthesis of this epitope is catalyzed by the enzyme α1,3-galactosyltransferase, which transfers a galactose molecule to an N-acetyllactosamine acceptor on growing glycan chains within the Golgi apparatus. nih.gov The broad presence of alpha-Gal on these molecules means that a vast number of glycoproteins and glycolipids from non-primate mammals can be recognized by the human immune system. nih.gov
Beyond glycoproteins and glycolipids, the alpha-Gal epitope is also found on proteoglycans. nih.gov This further contributes to its high density on the surface of cells in non-primate mammals. The ubiquitous nature of this epitope on the cell surface is a critical factor in its role as a potent xenoantigen. Virtually all cells from non-primate mammals, including those lining the blood vessels, are decorated with alpha-Gal epitopes, making them immediate targets for the human immune system. spandidos-publications.com
Table 1: Cellular Localization of 3'-Alpha-Galactosyl-N-Acetyllactosamine
| Glycoconjugate Class | Presence of Alpha-Gal | Significance |
|---|---|---|
| Glycoproteins | Abundant | Major source of xenoantigenicity in xenotransplantation and allergenicity in alpha-gal syndrome. nih.govnih.gov |
| Glycolipids | Abundant | Contributes to the overall antigen load on cell surfaces and may play a role in delayed allergic reactions. frontiersin.orgnih.gov |
| Proteoglycans | Present | Adds to the density of the epitope on cell surfaces and the extracellular matrix. nih.gov |
| Cell Surfaces | Ubiquitous | The primary interface for interaction with the host immune system in xenotransplantation. spandidos-publications.com |
Roles in Host-Pathogen Interactions
The surface of both host cells and pathogens is decorated with a dense layer of glycans, which mediate the initial contact and subsequent interactions between them. The 3'-alpha-galactosyl-N-acetyllactosamine epitope, as part of larger glycan structures on glycoproteins and glycolipids, serves as a critical recognition site in these interactions.
The adhesion of pathogens to host cells is a crucial first step in the process of infection. Many viruses, bacteria, and parasites have evolved specialized proteins called lectins or adhesins that recognize and bind to specific carbohydrate structures on the host cell surface. nih.gov The N-acetyllactosamine (LacNAc) unit, a core component of the compound of interest, is a well-established ligand for a variety of microbial lectins. nih.gov
Pathogens can utilize N-acetylgalactosamine (GalNAc) and galactose residues for attachment and invasion. For instance, the parasite Entamoeba histolytica expresses a lectin that binds to terminal Gal/GalNAc residues, which is essential for its virulence. nih.gov Similarly, filoviruses like Ebola virus can have their infectivity enhanced by binding to human macrophage C-type lectins that are specific for galactose and N-acetylgalactosamine. nih.gov While direct binding to the full 3'-alpha-galactosyl-N-acetyllactosamine structure is a subject of ongoing research, the known affinity of various pathogens for its constituent monosaccharides underscores its potential role as a docking site for infection. The specificity of these interactions often determines the tropism of a pathogen, dictating which tissues or cell types it can infect. nih.gov
For example, adeno-associated virus 9 (AAV9) has been shown to use terminal N-linked galactose as its primary receptor for cell surface binding and infectivity. nih.gov This highlights the importance of the terminal galactose, a key feature of 3'-alpha-galactosyl-N-acetyllactosamine, in viral entry.
| Pathogen/Toxin | Adhesin/Lectin | Glycan Ligand Specificity | Reference |
|---|---|---|---|
| Entamoeba histolytica | Gal/GalNAc lectin | Terminal Galactose/N-acetylgalactosamine | nih.gov |
| Filoviruses (e.g., Ebola) | GP glycoprotein (B1211001) | Binds to macrophage C-type lectins specific for Galactose/N-acetylgalactosamine | nih.gov |
| Adeno-associated virus 9 (AAV9) | Capsid proteins | Terminal N-linked galactose | nih.gov |
| Escherichia coli (P-fimbriated) | P fimbriae | Galα1–4Gal (Galabiose) | nih.gov |
In the evolutionary arms race between hosts and pathogens, hosts have developed various strategies to counteract pathogen adhesion. One such strategy is the diversification of cell surface glycans. By altering the structure of terminal glycan epitopes, the host can effectively mask or eliminate the binding sites for pathogen adhesins. This can be achieved through the differential expression and activity of glycosyltransferases, the enzymes responsible for synthesizing glycan chains. nih.govresearchgate.net
Furthermore, the host immune system can recognize and respond to specific glycan structures. For instance, natural killer (NK) cells, a type of cytotoxic lymphocyte, play a crucial role in immune surveillance. The function of NK cells can be modulated by the glycosylation status of target cells. mpg.de Cancer cells have been shown to evade NK cell-mediated lysis by altering their surface N-glycans, specifically through the extension of N-acetyllactosamine (poly-LacNAc) chains. mpg.denih.gov This suggests that a similar mechanism of glycan diversification could be employed by the host to evade pathogen recognition and subsequent infection, effectively creating a form of "glyco-evasion" to protect against invading microbes. oup.com The constant pressure from pathogens likely drives the evolution of host glycosylation patterns, leading to a diverse glycome that presents a moving target for pathogen adaptation. nih.gov
Involvement in Disease Pathogenesis
Aberrant glycosylation is a hallmark of several diseases, most notably cancer. Changes in the expression and structure of glycans, including those containing the 3'-alpha-galactosyl-N-acetyllactosamine motif, can have profound effects on cell signaling, adhesion, and immune recognition, thereby contributing to disease progression.
Malignant transformation is frequently associated with dramatic changes in cell surface glycosylation. nih.gov These altered glycans are often referred to as tumor-associated carbohydrate antigens (TACAs). nih.gov The alpha-Gal epitope (Galα1-3Galβ1-4GlcNAc-R), which is structurally related to 3'-alpha-galactosyl-N-acetyllactosamine, is a well-known TACA. nih.gov The expression of such altered glycans can promote tumor progression and metastasis. nih.gov
For example, the appearance of truncated O-glycans, such as the Tn antigen (GalNAc-O-Ser/Thr), is linked to cancer metastasis. brookes.ac.ukbrookes.ac.uk These aberrant glycans can mediate the adhesion of cancer cells to endothelial cells, a critical step in the metastatic cascade. brookes.ac.ukbrookes.ac.uk The underlying mechanism for these changes often involves the dysregulation of glycosyltransferases. For instance, increased branching of N-glycans, a modification that can involve N-acetyllactosamine, has been implicated in promoting tumor metastasis. nih.gov These cancer-associated glycan changes can affect the function of cell adhesion molecules like integrins, further contributing to the metastatic phenotype. nih.gov
| Tumor-Associated Carbohydrate Antigen (TACA) | Core Structure | Implication in Cancer | Reference |
|---|---|---|---|
| Alpha-Gal epitope | Galα1-3Galβ1-4GlcNAc-R | Xeno-carbohydrate antigen, model for tissue rejection antigens. | nih.gov |
| Tn antigen | GalNAc-O-Ser/Thr | Associated with cancer metastasis; functions in cancer cell adhesion to endothelium. | brookes.ac.ukbrookes.ac.uk |
| Sialyl-Lex (SLex) | Neu5Acα2-3Galβ1-4(Fucα1-3)GlcNAc | Functions as an E-selectin epitope, promoting tumor cell interaction with endothelial cells. | nih.gov |
| Poly N-acetyllactosamine | Repeating [Galβ1-4GlcNAcβ1-3]n | Preferred ligand for Galectin-3; promotes cell migration and tumor metastasis. | nih.gov |
Galectins are a family of animal lectins that bind to β-galactoside-containing glycans, with a particular affinity for N-acetyllactosamine. oup.comnih.gov Galectin-3, a unique member of this family, is implicated in a wide range of pathological processes, including cancer progression, inflammation, and fibrosis. mdpi.com It recognizes and binds to N-acetyllactosamine moieties on various cell surface glycoproteins and glycolipids. researchgate.net
In the context of cancer, Galectin-3 is often upregulated and plays a crucial role in tumor progression, metastasis, and angiogenesis. mdpi.com It can cross-link glycoproteins on the cell surface, forming a molecular lattice that modulates cell signaling and adhesion. nih.govnih.gov Galectin-3 shows an increased affinity for more complex and multivalent glycan structures, such as poly-N-acetyllactosamine chains. researchgate.netresearchgate.net This interaction can stabilize growth factor receptors on the cell surface, prolonging their signaling and promoting cell migration and tumor metastasis. nih.gov The binding of Galectin-3 to cancer-associated glycans, such as the Thomsen-Friedenreich (T) antigen (Galβ1-3GalNAc), which is related to the compound of interest, is a key interaction that supports cancer development. nih.gov
O-GlcNAcylation is a dynamic and reversible post-translational modification where a single N-acetylglucosamine (GlcNAc) moiety is attached to serine or threonine residues of nuclear and cytoplasmic proteins. wikipedia.org Unlike the complex, branched glycans found on the cell surface, O-GlcNAcylation is a simple, intracellular modification. However, there is significant crosstalk between O-GlcNAcylation and other forms of glycosylation. nih.gov
The substrate for O-GlcNAc transferase (OGT), the enzyme that adds O-GlcNAc to proteins, is UDP-GlcNAc. mdpi.com This same sugar nucleotide is a crucial building block for the synthesis of more complex glycans, including those containing N-acetyllactosamine. nih.gov Therefore, the flux through the hexosamine biosynthetic pathway, which produces UDP-GlcNAc, can influence both O-GlcNAcylation and the synthesis of complex glycans. Dysregulation of O-GlcNAc cycling has been linked to various diseases, including diabetes, neurodegenerative disorders, and cancer. nih.govyoutube.com This modification can affect the expression and activity of glycosyltransferases in the Golgi apparatus, thereby indirectly influencing the structures of cell surface glycans like 3'-alpha-galactosyl-N-acetyllactosamine. nih.govresearchgate.net This intricate interplay highlights how an intracellular modification can have far-reaching consequences on the extracellular glycan landscape and its role in health and disease. nih.govoup.compnas.org
Advanced Analytical Techniques for Characterization and Detection of 3 Alpha Galactosyl N Acetyllactosamine
High-Resolution Spectroscopic Methodologies
High-resolution spectroscopy, particularly Nuclear Magnetic Resonance (NMR), offers unparalleled insight into the three-dimensional structure and composition of complex carbohydrates like the alpha-gal epitope.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Epitope Identification
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for the unambiguous identification of the alpha-gal epitope on glycoproteins. nih.govtandfonline.com While mass spectrometry is a common tool for glycan analysis, it can be challenging to differentiate between isobaric hexose (B10828440) stereoisomers. NMR provides a direct and robust alternative for confirming the presence of alpha-gal. tandfonline.com
A straightforward NMR approach involves an initial screening with sensitive two-dimensional ¹H-¹H Total Correlation Spectroscopy (TOCSY) experiments, followed by confirmation using ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectra. nih.govtandfonline.com The anomeric ¹H-¹³C correlation of the terminal Galα1,3 moiety provides a characteristic signal at approximately 5.16 ppm and 98.3 ppm, respectively, which is typically well-isolated in the spectrum. nih.gov Another unique and telling signal is the ¹³C chemical shift of the C3 atom of the adjacent galactose residue, which is shifted downfield to around 80 ppm due to the α1,3-linkage. nih.gov
Researchers have successfully employed 500-MHz ¹H-NMR spectroscopy to characterize the Galα(1→3)Galβ(1→4)GlcNAcβ(1-.) sequence in N-glycosidic carbohydrate chains of glycoproteins, such as bovine thyroglobulin. nih.gov This method not only confirms the presence of the alpha-gal epitope but also allows for the determination of its location within the different branches of the glycan structure. nih.gov
Key NMR Signals for Alpha-Gal Epitope Identification
| Nucleus/Correlation | Chemical Shift (ppm) | Significance |
| ¹H (Anomeric, Terminal Gal) | ~5.16 | Characteristic proton signal of the terminal α-galactose. |
| ¹³C (Anomeric, Terminal Gal) | ~98.3 | Characteristic carbon signal of the terminal α-galactose. |
| ¹³C (C3, Sub-terminal Gal) | ~80 | Downfield shift confirms the α1,3-linkage to the terminal galactose. |
Mass Spectrometry-Based Glycan Analysis
Mass spectrometry (MS) is a cornerstone of glycan analysis, offering high sensitivity and the ability to analyze complex mixtures. When coupled with separation techniques like liquid chromatography, it provides comprehensive qualitative and quantitative data on glycan structures, including the alpha-gal epitope.
Porous Graphitized Carbon-Liquid Chromatography Coupled to Tandem Mass Spectrometry (PGC-MS²)
Porous graphitized carbon (PGC) liquid chromatography coupled to tandem mass spectrometry (PGC-MS/MS) is a powerful tool for the separation and characterization of complex oligosaccharide mixtures. nih.gov PGC columns offer a unique separation mechanism based on the size and three-dimensional structure of the glycans. nih.gov This technique is particularly advantageous as it is a non-modifying method, allowing for the analysis of native oligosaccharides, including those with modifications like acetyl groups. nih.gov
In PGC-LC, neutral oligosaccharides are separated based on their size and linkage type. Planar structures like β-(1,4)-linked gluco-oligosaccharides are retained more strongly than more complex, three-dimensional structures. nih.gov The coupling of PGC-LC with mass spectrometry enables the identification of a wide range of neutral and acidic oligosaccharides derived from various sources. nih.gov This method has been successfully applied to the analysis of cell wall polysaccharides and can be adapted for the detailed profiling of glycans containing the alpha-gal epitope. nih.gov
Enzymatic Digestion Followed by Mass Spectrometric Profiling
A common and effective strategy for analyzing protein glycosylation involves the enzymatic release of N-glycans from glycoproteins using enzymes like Peptide-N-Glycosidase F (PNGase F). nih.gov Following their release, the glycans can be purified, for instance, through solid-phase extraction with porous graphitic carbon cartridges, and then analyzed by mass spectrometry. nih.gov
This approach allows for both qualitative and quantitative analysis of cellular glycans. For example, in studies comparing wild-type and α1,3-galactosyltransferase gene knockout (GalT-KO) pig fibroblasts, mass spectrometry confirmed the absence of the galactose-alpha-1,3-galactose (α-Gal) residue in the GalT-KO cells. nih.gov This method can identify a diverse range of N-glycans, including high-mannose and complex types. nih.gov The combination of enzymatic digestion with mass spectrometry is a robust method for confirming the presence or absence of the alpha-gal epitope and for detailed glycan profiling. nih.govnih.gov
Immunochemical and Lectin-Based Detection Assays
Immunochemical and lectin-based assays are highly specific and sensitive methods for the detection and quantification of the alpha-gal epitope. These assays rely on the specific binding of antibodies or lectins to the target carbohydrate structure.
Enzyme-Linked Immunosorbent Assay (ELISA) for Alpha-Gal Quantitation
The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying the alpha-gal epitope. mybiosource.comnih.gov This assay typically employs a sandwich format, where a capture antibody specific for the alpha-gal epitope is coated onto a microplate. mybiosource.com The sample containing the alpha-gal antigen is then added, followed by a detection antibody, which is often biotin-labeled and subsequently detected using an enzyme conjugate like avidin-peroxidase. mybiosource.com
ELISA kits are commercially available for the detection of alpha-gal in various biological samples, including serum, plasma, and cell culture supernatants. mybiosource.combiocompare.com These kits can be highly sensitive, with some capable of detecting alpha-gal concentrations in the picogram per milliliter (pg/mL) range. thermofisher.com For instance, a cell-ELISA using glutaraldehyde-fixed normal rabbit erythrocytes has been developed for the quantification of anti-alpha-gal antibodies in human sera and was found to be highly specific and sensitive. nih.gov
Furthermore, a quantitative ELISA has been developed to measure the concentration of the alpha-gal epitope in soft tissues, which is crucial for assessing the efficacy of decellularization processes for xenograft heart valves. nih.gov In one study, this assay demonstrated different epitope concentrations in native aortic and pulmonary leaflets and confirmed the successful removal of the alpha-gal antigen after treatment. nih.gov
Example of a Commercial Alpha-Gal ELISA Kit's Performance Characteristics
| Parameter | Specification |
| Assay Type | Quantitative Sandwich ELISA mybiosource.com |
| Sample Types | Serum, plasma, cell culture supernatant mybiosource.com |
| Detection Range | Varies by kit, e.g., 45-10,000 pg/mL thermofisher.com |
| Sensitivity | As low as 45 pg/mL thermofisher.com |
| Intra-assay CV | <10% thermofisher.com |
| Inter-assay CV | <12% thermofisher.com |
Enzyme-Linked Lectin Assay (ELLA) for Lectin-Glycan Interactions
The Enzyme-Linked Lectin Assay (ELLA) is a powerful and sensitive method for characterizing the interactions between glycans and lectins, proteins that bind to specific carbohydrate structures. This technique is particularly useful for detecting and quantifying the presence of specific glycan epitopes, such as 3'-alpha-galactosyl-N-acetyllactosamine, which is the terminal trisaccharide of the Galα1,3Galβ1,4GlcNAc sequence. The assay's principle is analogous to the Enzyme-Linked Immunosorbent Assay (ELISA), but it utilizes lectins instead of antibodies to achieve specific binding. nih.govumich.edu
In a typical ELLA setup for detecting 3'-alpha-galactosyl-N-acetyllactosamine, a glycoprotein (B1211001) or a synthetic glycan conjugate containing the target structure is immobilized on the surface of a microtiter plate. umich.edu Subsequently, a lectin with known specificity for the α-galactosyl epitope, such as the Griffonia simplicifolia isolectin I-B4 (GSI-B4), conjugated to an enzyme like alkaline phosphatase, is added. umich.eduumich.edu The extent of lectin binding, which is proportional to the amount of the target glycan, is then quantified by adding a chromogenic substrate for the enzyme. The resulting color change can be measured using a spectrophotometer, providing a quantitative assessment of the lectin-glycan interaction. umich.edu
The specificity of the ELLA can be confirmed through inhibition experiments, where the binding of the enzyme-conjugated lectin is competitively inhibited by free monosaccharides or oligosaccharides. For instance, the binding of GSI-B4 to an immobilized α-galactosyl-containing glycoprotein can be specifically inhibited by sugars containing terminal α-D-galactosyl groups. umich.edu This confirms that the observed signal is due to the specific recognition of the target glycan structure.
A key application of ELLA in the context of 3'-alpha-galactosyl-N-acetyllactosamine is the quantification of the activity of α1,3-galactosyltransferase (α3GalT), the enzyme responsible for its synthesis. nih.gov In this setup, a synthetic acceptor, N-acetyllactosamine (LacNAc), is coated on the microtiter plate. The plate is then incubated with the α3GalT enzyme and the sugar donor, UDP-galactose. The enzymatic transfer of galactose to LacNAc results in the formation of 3'-alpha-galactosyl-N-acetyllactosamine, which can then be detected by a specific lectin, such as the Viscum album agglutinin. nih.gov The signal generated is proportional to the amount of product formed, and thus to the activity of the α3GalT enzyme. nih.gov
Table 1: Representative Lectins Used in ELLA for α-Galactosyl Residue Detection
| Lectin | Source | Specificity | Reporter Enzyme Example |
| GSI-B4 | Griffonia simplicifolia | Terminal α-D-galactosyl residues | Alkaline Phosphatase |
| VAA | Viscum album (Mistletoe) | Terminal α-D-galactosyl residues | Horseradish Peroxidase |
| PNA | Arachis hypogaea (Peanut) | Galβ1-3GalNAc | Horseradish Peroxidase |
Glycosyltransferase Mutants for Specific Glycan Detection
The specific detection of glycan structures like 3'-alpha-galactosyl-N-acetyllactosamine can be achieved through the innovative use of engineered glycosyltransferase mutants. Glycosyltransferases are enzymes that catalyze the transfer of a sugar moiety from a donor to an acceptor molecule. nih.govwikipedia.org By modifying the amino acid sequence of a glycosyltransferase, its substrate specificity can be altered, allowing it to recognize and label specific glycan structures. nih.gov
One approach involves engineering a glycosyltransferase to transfer a modified sugar donor, containing a chemical handle for detection, onto a specific acceptor glycan. For example, a mutant of bovine β4-galactosyltransferase 1 (β4Gal-T1), where tyrosine at position 289 is replaced with leucine (B10760876) (Y289L), exhibits altered donor specificity. nih.govresearchgate.net This mutant can transfer N-acetylgalactosamine (GalNAc) and its analogs, such as those with an azido (B1232118) group, to terminal N-acetylglucosamine (GlcNAc) residues. nih.govresearchgate.net This strategy could be adapted to develop a system for detecting 3'-alpha-galactosyl-N-acetyllactosamine by using a mutant enzyme that specifically recognizes this trisaccharide as an acceptor and transfers a labeled sugar onto it.
Furthermore, combining mutations can enhance the utility of these enzymes for live-cell applications. For instance, a double mutant of β4Gal-T1, Y289L-M344H, not only has altered donor specificity but also exhibits a preference for Mg²⁺ over Mn²⁺ as a cofactor, which is less toxic to cells. nih.govresearchgate.net This allows for the specific labeling of terminal GlcNAc residues on the surface of living cells. nih.gov
Another strategy involves using glycosyltransferases themselves as probes. For instance, a recombinant Helicobacter pylori α(1,3)-fucosyltransferase has been used to detect LacNAc disaccharides on cell surfaces. nih.gov This concept can be extended to 3'-alpha-galactosyl-N-acetyllactosamine by using a catalytically inactive, or "dead," version of an enzyme that specifically binds to this trisaccharide. The dead enzyme could be fused to a reporter protein, such as a fluorescent protein, to enable direct visualization of the glycan on cell surfaces or in tissues.
The development of such mutant glycosyltransferases provides highly specific tools for the detection and imaging of complex glycans like 3'-alpha-galactosyl-N-acetyllactosamine, overcoming some of the limitations of lectin-based methods, which can suffer from lower affinity and cross-reactivity. nih.gov
Biophysical Methods for Ligand-Receptor Binding Characterization (e.g., Isothermal Titration Calorimetry)
Isothermal Titration Calorimetry (ITC) is a highly sensitive biophysical technique used to directly measure the thermodynamics of binding interactions between molecules in solution. glycopedia.eunih.gov It is considered a gold standard for characterizing the binding of ligands, such as 3'-alpha-galactosyl-N-acetyllactosamine, to their receptors, providing a complete thermodynamic profile of the interaction in a single experiment. glycopedia.eu
In a typical ITC experiment, a solution of the ligand is titrated into a solution containing the receptor, and the heat released or absorbed during the binding event is measured. nih.gov This allows for the direct determination of the binding affinity (Ka), the enthalpy change (ΔH), and the stoichiometry (n) of the interaction. From these values, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated, providing a comprehensive understanding of the forces driving the binding process. mdpi.com
The application of ITC to study the binding of 3'-alpha-galactosyl-N-acetyllactosamine to its receptors, such as specific lectins or antibodies, can provide valuable insights into the molecular recognition process. For example, ITC has been used extensively to characterize the binding of various galactosides to galectins, a family of lectins that play important roles in various biological processes. researchgate.net
The thermodynamic parameters obtained from ITC can reveal important details about the nature of the binding. A favorable (negative) enthalpy change suggests that the binding is driven by the formation of hydrogen bonds and van der Waals interactions. A favorable (positive) entropy change indicates that the binding is driven by the release of ordered water molecules from the binding interface, known as the hydrophobic effect.
Table 2: Hypothetical Thermodynamic Data from ITC for the Binding of 3'-alpha-galactosyl-N-acetyllactosamine to a Receptor
| Parameter | Value | Unit |
| Stoichiometry (n) | 1.0 | - |
| Association Constant (Ka) | 2.5 x 10⁵ | M⁻¹ |
| Dissociation Constant (Kd) | 4.0 | µM |
| Enthalpy Change (ΔH) | -8.5 | kcal/mol |
| Entropy Change (ΔS) | 5.2 | cal/mol·K |
| Gibbs Free Energy Change (ΔG) | -7.4 | kcal/mol |
Note: The data in this table is hypothetical and for illustrative purposes only, representing a typical ITC result for a moderate affinity carbohydrate-protein interaction.
The precise data obtained from ITC is crucial for understanding the structure-activity relationships of glycan-receptor interactions. It allows for the quantitative comparison of the binding of different glycan analogs, aiding in the design of specific inhibitors or probes for receptors that recognize 3'-alpha-galactosyl-N-acetyllactosamine.
Future Directions and Emerging Research Avenues in 3 Alpha Galactosyl N Acetyllactosamine Research
Advanced Glycoengineering for Novel Biologics and Therapeutic Interventions
Glycoengineering, the targeted modification of glycosylation pathways, represents a powerful strategy for developing next-generation biologics and therapies. For structures like 3'-alpha-galactosyl-N-acetyllactosamine, this involves precise manipulation of the enzymes and substrates involved in its biosynthesis.
Future research in this area is centered on creating therapeutic glycoproteins with finely tuned glycan profiles. A key objective is the production of recombinant proteins in non-human cell lines, such as those from Chinese Hamster Ovary (CHO), that are devoid of non-human glycan structures like the alpha-gal epitope (Galα1–3Gal), which can cause adverse immune reactions in patients. researchgate.net Advanced techniques, including the transient overexpression of specific glycosyltransferases or the use of decoy substrates, allow for the systematic modification of glycan traits on therapeutic antibodies like Immunoglobulin G (IgG). researchgate.net For instance, by overexpressing β-1,4-galactosyltransferase (B4GALT1) and supplying D-galactose, researchers have successfully increased the galactosylation of IgG Fc-glycans. researchgate.net
Conversely, glycoengineering can be used to intentionally add or modify glycans to enhance therapeutic efficacy. In vitro glycosylation methods are being developed to increase the serum half-life of therapeutic glycoproteins. nih.gov Many recombinant therapeutics suffer from rapid clearance from the bloodstream due to exposed terminal N-acetylglucosamine (GlcNAc) and galactose (Gal) residues. nih.gov A promising strategy involves treating these glycoproteins with a combination of β-1,4-galactosyltransferase and α-2,3-sialyltransferase in a single step. nih.gov This process effectively caps (B75204) the terminal sugars with sialic acid, which can mask the glycoprotein (B1211001) from liver receptors responsible for clearance, thereby extending its therapeutic window. nih.gov The ability to selectively add or remove specific glycan structures opens avenues for creating biologics with enhanced stability, function, and safety profiles.
| Enzyme/Substrate | Engineering Goal | Application Example |
| α-1,3-galactosyltransferase | Knockout or inhibition | Prevention of alpha-gal epitope synthesis on xenografts and non-human cell-derived biologics. |
| β-1,4-galactosyltransferase (β1,4GT) | Overexpression | Increase terminal galactose residues, preparing glycoproteins for subsequent sialylation. nih.gov |
| α-2,3-sialyltransferase (α2,3ST) | Overexpression/In vitro reaction | Increase terminal sialylation to enhance the serum half-life of therapeutic glycoproteins like TNFR-IgG. nih.gov |
| Decoy Substrates | Inhibition of specific glycosyltransferases | Decrease levels of fucosylation or galactosylation on recombinant proteins to study glycan function. researchgate.net |
Comprehensive Glycomics and Glycoproteomics Approaches to Uncover New Roles
While the immunogenicity of the alpha-gal epitope is well-documented, its other potential biological roles remain largely unexplored. Comprehensive glycomics (the study of the entire set of glycans in an organism) and glycoproteomics (the site-specific analysis of protein glycosylation) are critical for mapping the expression of this glycan and identifying the proteins that carry it. nih.gov These approaches are essential for moving beyond a singular focus on xenotransplantation and uncovering new functions in health and disease.
Glycoproteomics determines which specific sites on a cell's proteins are glycosylated and with what structures. nih.gov The typical workflow involves isolating glycoproteins, releasing the N-glycans using enzymes like PNGase F, and analyzing both the glycans and the remaining proteins with mass spectrometry. nih.gov This allows for the identification of not only the glycan structures present but also their protein carriers.
Recent studies exemplify the power of these techniques. For example, a targeted glycoproteomics analysis of bladder cancer tissues identified distinct glycoprotein profiles associated with different tumor stages. mdpi.com Researchers found that glycoproteins such as CEACAM6 and laminin (B1169045) subunit alpha-5 were uniquely identified in specific tumor stages, suggesting that their glycosylation status may modulate their oncogenic functions. mdpi.com While this study focused on oligomannose-type glycans, similar glycoproteomic strategies can be applied to map the "alpha-gal proteome" in various tissues and disease states. This could reveal previously unknown protein carriers and associated pathways, potentially implicating the alpha-gal epitope in processes like cell adhesion, signaling, or immune modulation beyond its role as a xenoantigen.
| Technology | Objective | Key Findings/Potential |
| Glycomics | Defines the complete repertoire of glycans produced by a cell or tissue under specific conditions. nih.gov | Can identify the presence and relative abundance of the 3'-alpha-galactosyl-N-acetyllactosamine structure in different biological samples. |
| Glycoproteomics | Identifies the specific proteins that are glycosylated and the structure of the glycans at each site. nih.gov | Could uncover novel protein carriers of the alpha-gal epitope, suggesting new biological functions in cancer or inflammation. mdpi.com |
| Mass Spectrometry (MS/MS) | Determines the composition and structural details of glycans and glycopeptides. nih.gov | Provides definitive structural confirmation of the alpha-gal epitope on specific glycoproteins. |
| Lectin Microarrays | Profiles glycan structures based on binding to known carbohydrate-binding proteins (lectins). | Can be used for high-throughput screening of cells and tissues to detect the presence of alpha-gal and related structures. |
Elucidation of Regulatory Networks in Glycan Expression and Function
The presence or absence of a specific glycan like 3'-alpha-galactosyl-N-acetyllactosamine on a cell surface is the result of a tightly controlled regulatory network. This network involves the expression, localization, and activity of multiple glycosyltransferases, the availability of nucleotide sugar donors, and the architecture of the Golgi apparatus. A key future direction is to unravel these complex regulatory mechanisms.
The synthesis of N-linked glycans is a stepwise process involving numerous enzymes. The formation of poly-N-acetyllactosamine chains, which can serve as the backbone for the alpha-gal epitope, is catalyzed by the successive action of enzymes like β-1,3-N-acetylglucosaminyltransferase 1 (B3GNT1) and β-1,4-galactosyltransferase 1 (B4GALT1). researchgate.net Research indicates that these enzymes physically associate within the trans-Golgi, suggesting the existence of functional enzyme complexes that facilitate efficient glycan elongation. researchgate.net Understanding how the expression and interaction of these foundational enzymes are regulated is a critical first step.
Furthermore, the regulation of terminal capping structures provides important clues. The expression of sialylated glycans, which can compete with or mask the alpha-gal epitope, is regulated by a group of sialyltransferases. nih.gov Recent findings show that different α-2,3-sialyltransferases (e.g., ST3Gal3, ST3Gal4, ST3Gal6) exhibit specificity for different protein substrates, such as integrin subunits and EGFR. nih.gov This specificity suggests a highly organized system of regulation rather than random enzymatic activity. nih.gov Emerging evidence points to a novel regulatory mechanism where sialyltransferases form a complex with other proteins like integrins, GOLPH3, and PI4KIIα to control the modification of specific target proteins. nih.gov Future research must investigate whether similar regulatory complexes and substrate-specific mechanisms govern the action of α-1,3-galactosyltransferase, the enzyme directly responsible for synthesizing the alpha-gal epitope. Uncovering these networks could provide new targets for therapeutic intervention aimed at modulating the expression of this critical glycan.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for 3'-α-galactosyl-N-acetyllactosamine, and how do they address stereochemical control?
- Methodological Answer : The synthesis of 3'-α-galactosyl-N-acetyllactosamine (Galα1-3Galβ1-4GlcNAc) often employs glycosylation reactions with protected sugar donors. For example, the Koenigs-Knorr method uses glycosyl halides activated by silver salts to form α-linkages . Stereochemical control is achieved through solvent participation (e.g., nitrile effect) or intramolecular aglycone delivery (IAD). Recent protocols leverage enzymatic glycosyltransferases (e.g., α1-3-galactosyltransferases) for regio- and stereospecificity .
Q. How can crystallographic and spectroscopic techniques resolve the structural conformation of 3'-α-galactosyl-N-acetyllactosamine?
- Methodological Answer : X-ray crystallography (e.g., PDB ID: YYQ) and microwave rotational spectroscopy provide atomic-resolution data on glycosidic bond angles and ring puckering . Nuclear Overhauser effect (NOE) NMR experiments validate solution-state conformations, particularly for flexible terminal galactose residues . Comparative studies with N-acetyllactosamine (Galβ1-4GlcNAc) reveal distinct torsional angles for α- vs. β-linkages .
Q. What role does 3'-α-galactosyl-N-acetyllactosamine play in glycoprotein antigenicity, and how is this studied experimentally?
- Methodological Answer : This epitope is a non-human carbohydrate antigen (α-Gal) implicated in xenotransplant rejection. Researchers use glycan microarrays printed with synthetic α-Gal derivatives to profile antibody binding . Competitive ELISA with monoclonal anti-α-Gal IgM (e.g., M86 antibody) quantifies antigen-antibody affinity .
Q. Which analytical methods are optimal for quantifying 3'-α-galactosyl-N-acetyllactosamine in biological matrices?
- Methodological Answer : High-performance liquid chromatography (HPLC) with porous graphitic carbon (PGC) columns and tandem mass spectrometry (MS/MS) enable sensitive detection in human milk oligosaccharides or serum . Derivatization with 2-aminobenzamide (2-AB) enhances ionization efficiency for MALDI-TOF MS .
Advanced Research Questions
Q. How do conflicting data on the regioselectivity of α-galactosylation arise, and what strategies resolve these discrepancies?
- Methodological Answer : Contradictions in regioselectivity (e.g., α1-3 vs. α1-4 linkages) stem from solvent polarity, catalyst choice (e.g., BF₃·Et₂O vs. TMSOTf), and donor/acceptor protection . Computational modeling (DFT) of transition states identifies steric and electronic factors favoring α1-3 bonding . Orthogonal protecting groups (e.g., Levulinoyl for C6 hydroxyl) suppress undesired side reactions .
Q. What are the limitations of enzymatic vs. chemical synthesis for producing 3'-α-galactosyl-N-acetyllactosamine at scale?
- Methodological Answer : Enzymatic synthesis (e.g., using recombinant α1-3-galactosyltransferases) offers high specificity but requires expensive UDP-Gal donors and optimized pH/temperature . Chemical methods allow modular scaling but necessitate tedious purification of regioisomers. Hybrid chemo-enzymatic approaches, such as using galactose oxidase for acceptor priming, balance efficiency and cost .
Q. How can metabolic labeling track the in vivo incorporation of 3'-α-galactosyl-N-acetyllactosamine into cell-surface glycans?
- Methodological Answer : Azide-modified GalNAc precursors (e.g., Ac₄GalNAz) are metabolically incorporated into glycans and tagged via click chemistry (CuAAC) with fluorescent probes . Flow cytometry or super-resolution microscopy quantifies cell-surface α-Gal expression in knockout models (e.g., GGTA1−/− mice) .
Q. What experimental frameworks link 3'-α-galactosyl-N-acetyllactosamine structure to immunological activity in cancer or infection models?
- Methodological Answer : Glycan-functionalized liposomes or gold nanoparticles mimic pathogen surfaces for T-cell activation assays . In murine melanoma models, α-Gal-coated dendritic cells enhance cross-presentation of tumor antigens, measured via IFN-γ ELISpot .
Tables of Key Data
Table 1 : Synthetic Yields of 3'-α-Galactosyl-N-Acetyllactosamine Derivatives
| Method | Yield (%) | Regioselectivity (α1-3:α1-4) | Reference |
|---|---|---|---|
| Koenigs-Knorr (AgOTf) | 62 | 9:1 | |
| Enzymatic (GalT) | 85 | >99:1 | |
| Heyns Rearrangement | 45 | 7:1 |
Table 2 : Analytical Techniques for Structural Validation
| Technique | Resolution (Å) | Key Parameters Measured | Reference |
|---|---|---|---|
| X-ray Crystallography | 1.2 | Bond angles, ring conformation | |
| NOESY NMR | N/A | Inter-proton distances | |
| HPLC-PGC-MS/MS | N/A | Retention time, m/z |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
